N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-FLUOROBENZAMIDE
Overview
Description
N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-FLUOROBENZAMIDE is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-FLUOROBENZAMIDE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by further functionalization . One common method involves the reaction of 1-butyl-1H-benzimidazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-FLUOROBENZAMIDE can undergo various chemical reactions including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogenation, nitration, and sulfonation reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. It can bind to DNA grooves and interfere with the replication process, leading to cytotoxic effects on cancer cells . Additionally, it may inhibit certain enzymes, disrupting metabolic pathways and exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Carbendazim: A benzimidazole derivative used as a fungicide.
Albendazole: An antiparasitic agent used to treat a variety of parasitic worm infestations.
Uniqueness
N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-FLUOROBENZAMIDE stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications . Its fluorinated aromatic ring enhances its stability and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[2-(1-butylbenzimidazol-2-yl)ethyl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-2-3-14-24-18-7-5-4-6-17(18)23-19(24)12-13-22-20(25)15-8-10-16(21)11-9-15/h4-11H,2-3,12-14H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHCIRGHXZDRFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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